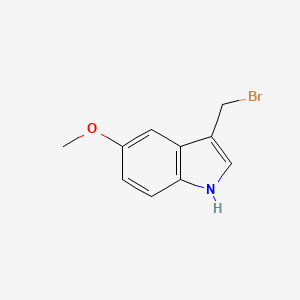

3-(Bromomethyl)-5-methoxy-1H-indole

Beschreibung

3-(Bromomethyl)-5-methoxy-1H-indole is a halogenated indole derivative featuring a bromomethyl (–CH2Br) substituent at position 3 and a methoxy (–OCH3) group at position 3. This compound is of interest in medicinal and synthetic chemistry due to the reactivity of the bromomethyl group, which serves as a versatile intermediate for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions) . The 5-methoxy group contributes electron-donating effects, modulating the indole core’s electronic properties and influencing its interactions in biological or catalytic systems.

Eigenschaften

CAS-Nummer |

1261236-32-1 |

|---|---|

Molekularformel |

C10H10BrNO |

Molekulargewicht |

240.10 g/mol |

IUPAC-Name |

3-(bromomethyl)-5-methoxy-1H-indole |

InChI |

InChI=1S/C10H10BrNO/c1-13-8-2-3-10-9(4-8)7(5-11)6-12-10/h2-4,6,12H,5H2,1H3 |

InChI-Schlüssel |

GGKHKTAIXSMRIE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=C1)NC=C2CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-5-methoxy-1H-indole typically involves the bromomethylation of 5-methoxyindole. One common method includes the reaction of 5-methoxyindole with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: In an industrial setting, the synthesis of 3-(Bromomethyl)-5-methoxy-1H-indole can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Bromomethyl)-5-methoxy-1H-indole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The indole ring can undergo reduction reactions to form dihydroindoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted indoles with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydroindoles.

Wissenschaftliche Forschungsanwendungen

3-(Bromomethyl)-5-methoxy-1H-indole has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(Bromomethyl)-5-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The table below compares key structural and physicochemical properties of 3-(Bromomethyl)-5-methoxy-1H-indole with related indole derivatives:

Key Observations:

- Reactivity: The bromomethyl group at position 3 in the target compound distinguishes it from analogs with inert methyl groups (e.g., 5-methoxy-3-methyl-1H-indole).

- Electronic Effects : The 5-methoxy group’s electron-donating nature contrasts with 5-bromo substituents (e.g., compound 9a in ), which withdraw electron density. This difference impacts reactivity in electrophilic aromatic substitution or metal-catalyzed reactions.

- Steric and Functional Diversity : Compounds with imidazole (e.g., compound 49 ) or triazole (e.g., compound 9a ) substituents introduce hydrogen-bonding capabilities and structural complexity, whereas the target compound’s bromomethyl group prioritizes synthetic flexibility.

Comparison of Methods:

- The target compound’s synthesis emphasizes straightforward functionalization of the indole core, while analogs like compound 49 require multi-step heterocycle formation.

- Copper-mediated click chemistry (as in compound 9a ) highlights modern approaches for introducing triazole rings, contrasting with classical substitution strategies used for bromomethyl derivatives.

Spectral and Physical Properties

- NMR Shifts :

- Melting Points : Brominated and bulkier derivatives (e.g., compound 49 , m.p. 65–66°C) generally exhibit lower melting points compared to simpler methoxyindoles due to reduced crystallinity.

Biologische Aktivität

3-(Bromomethyl)-5-methoxy-1H-indole is a compound belonging to the indole family, characterized by its unique structure that includes a bromomethyl group at the third position and a methoxy group at the fifth position of the indole ring. This structural configuration enhances its reactivity and potential biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C_{10}H_{10}BrN

- Molecular Weight : Approximately 210.07 g/mol

- Structural Features :

- Indole ring system

- Bromomethyl group (enhances reactivity)

- Methoxy group (electron-donating)

Biological Activities

The biological activity of 3-(Bromomethyl)-5-methoxy-1H-indole is attributed to its indole structure, which is known for various pharmacological properties. Key activities include:

The mechanisms through which 3-(Bromomethyl)-5-methoxy-1H-indole exerts its biological effects include:

- Targeting Enzymes and Receptors : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways involved in growth and apoptosis.

- Halogenation Effects : The presence of the bromine atom is critical as it can enhance binding affinity to biological targets compared to non-halogenated analogs .

Comparative Analysis with Related Compounds

To understand the uniqueness of 3-(Bromomethyl)-5-methoxy-1H-indole, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Methoxyindole | Indole ring with a methoxy group | Base structure for various derivatives |

| 3-Bromo-5-methoxyindole | Bromine at position 3 | Enhanced reactivity due to bromine |

| 6-Chloro-5-methoxyindole | Chlorine at position 6 | Different halogen substitution affects reactivity |

| 4-Methyl-5-methoxyindole | Methyl group at position 4 | Altered electronic properties due to methyl group |

Case Studies and Research Findings

Research has indicated that derivatives of indoles, including those with bromomethyl and methoxy groups, possess significant biological activities. For instance:

- A study on related indole-imidazole compounds demonstrated potent antifungal activity against C. neoformans, with some analogs showing no cytotoxicity at effective doses .

- Another investigation highlighted the importance of structural modifications in enhancing the anti-MRSA activity of indoles, suggesting that halogen substitutions play a crucial role in potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.